molecular formula C19H28N4O4S B5529793 1-[(dimethylamino)sulfonyl]-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide

Cat. No. B5529793
M. Wt: 408.5 g/mol
InChI Key: HXRVZMBSOBHVLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-[(dimethylamino)sulfonyl]-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide" often involves intricate steps that ensure the introduction of specific functional groups. For instance, the synthesis of related piperidine and pyridine derivatives can include steps like sodium borohydride reduction in absolute ethanol and conjugate additions to acetylenic sulfones under mild conditions, leading to various cyclic enamine sulfones and eventually to the desired compound through intramolecular alkylation and tautomerization processes (Gangapuram & Redda, 2006), (Back & Nakajima, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" is often characterized by X-ray diffraction studies, revealing details such as conformation, bond lengths, and angles. These structures typically feature complex arrangements of rings and substituents that influence their chemical behavior and interactions (Naveen et al., 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including aromatic nucleophilic substitution, which can facilitate the introduction or modification of functional groups. These reactions are influenced by factors such as solvent choice and the presence of specific substituents, which can dictate the reaction pathways and the nature of the products formed (Sekiguchi, Horie, & Suzuki, 1988).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are key to understanding their behavior in different environments. These properties are often determined through comprehensive analytical techniques, providing insights into their stability, form, and potential applications (Seethalakshmi & Palanivel, 2017).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for undergoing specific types of reactions, is crucial for the application of these compounds in synthesis and other chemical processes. Studies on related compounds can shed light on these aspects, contributing to a broader understanding of their chemical nature and potential uses (Pyrih et al., 2023).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential uses, and mechanism of action. Additionally, modifications could be made to its structure to improve its properties or activity .

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S/c1-14-8-9-16(12-17(14)23-11-5-7-18(23)24)20-19(25)15-6-4-10-22(13-15)28(26,27)21(2)3/h8-9,12,15H,4-7,10-11,13H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRVZMBSOBHVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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